4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-8-10-18(11-9-17)29(25,26)22-16-7-6-15-4-2-12-23(19(15)14-16)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFBDLQUVTXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiophene-2-carbonyl moiety and the introduction of the tetrahydroquinoline structure. The synthetic route often employs reagents such as oxalyl chloride and various amines to achieve the desired sulfonamide linkage.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.
2. Anti-inflammatory Activity
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Preliminary studies have demonstrated that related compounds exhibit COX-2 inhibitory activity, with some showing up to 47.1% inhibition at 20 μM concentration, although less potent than celecoxib (80.1% at 1 μM) .
3. Antiproliferative Effects
The antiproliferative effects against various cancer cell lines have been documented for related quinoline derivatives. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against gastric adenocarcinoma and fibrosarcoma cell lines . These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn based on existing literature:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. This structural similarity allows for competitive inhibition.
- Modulation of Signaling Pathways : The tetrahydroquinoline structure may interact with various cellular receptors or signaling pathways involved in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on COX-2 Inhibition : A study evaluated the COX-2 inhibitory activity of a series of sulfonamide derivatives and found that modifications at the para position significantly influenced activity .
- Antiproliferative Activity Against Cancer Cell Lines : A series of studies tested various derivatives against multiple cancer cell lines, revealing that specific substitutions on the quinoline ring enhanced cytotoxicity .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a sulfonamide group, a methoxy substituent, and a thiophene ring attached to a tetrahydroquinoline moiety. The synthesis typically involves multiple steps including the formation of the thiophene-2-carbonyl derivative and subsequent coupling reactions to form the final sulfonamide product. Various methods have been reported in literature for the synthesis of similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have reported that derivatives of sulfonamides display significant antibacterial properties. The incorporation of the thiophene ring may enhance the activity against various bacterial strains due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .
- Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy. The tetrahydroquinoline scaffold is known for its potential to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this specific compound may also possess cytotoxic effects against certain cancer lines .
- Anti-inflammatory Effects : Sulfonamides are often explored for their anti-inflammatory properties. The presence of the methoxy group may contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. This suggests that 4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide could be developed as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation, researchers synthesized several tetrahydroquinoline derivatives and tested their cytotoxic effects on breast cancer cell lines. The findings revealed that modifications at the nitrogen position significantly influenced the anticancer activity. The specific compound under discussion showed promising results in inhibiting cell growth and promoting apoptosis, warranting further exploration in preclinical models .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and thiophene carbonyl groups are susceptible to hydrolysis under specific conditions:
Nucleophilic Acyl Substitution at Thiophene Carbonyl
The electron-deficient thiophene-2-carbonyl group undergoes nucleophilic substitution:
Electrophilic Aromatic Substitution
The methoxybenzene ring directs electrophiles to the para position relative to the sulfonamide group:
Alkylation and Acylation of Tetrahydroquinoline Nitrogen
The secondary amine in the tetrahydroquinoline ring reacts with alkylating/acylating agents:
Oxidation of Thiophene Moiety
The sulfur atom in the thiophene ring undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 1 h | Thiophene sulfoxide derivative | >90% for sulfoxide |
| H₂O₂ (30%) | AcOH, 50°C, 6 h | Thiophene sulfone derivative | Requires excess H₂O₂ |
Key Structural Insights from Research
-
The sulfonamide group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces stability under prolonged acidic conditions .
-
The methoxybenzene ring stabilizes charge-transfer interactions in catalytic reactions, as observed in Michael additions .
-
Tetrahydroquinoline’s conformation influences reaction rates; bulky substituents at position 1 slow nucleophilic substitution at the carbonyl.
Reaction Optimization Strategies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Sulfonamide Moiety
The target compound’s closest analogs differ in the substituent at the benzene sulfonamide’s para position. Key examples include:
*Estimated based on substituent contributions to logP (methoxy reduces lipophilicity compared to chloro) .
- Methoxy (OCH₃): Lowers logP (~3.5 estimated) due to polar oxygen atoms, improving solubility and hydrogen-bonding capacity. This may favor interactions with hydrophilic biological targets .
Heterocyclic Variations in the Tetrahydroquinoline Moiety
Replacing the thiophene-2-carbonyl group with other heterocycles alters electronic and steric profiles:
- Thiophene vs. Furan : Thiophene’s sulfur atom contributes to greater lipophilicity and stability compared to furan’s oxygen, which may influence metabolic stability and target binding .
Key spectral distinctions :
- IR Spectroscopy : Methoxy-substituted analogs show strong C–O–C stretching (~1250 cm⁻¹), while chloro derivatives exhibit C–Cl vibrations (~700 cm⁻¹) .
- ¹H-NMR : The methoxy group resonates as a singlet at δ ~3.8 ppm, whereas aromatic protons in chloro derivatives appear downfield (δ ~7.5–8.0 ppm) due to electron-withdrawing effects .
Research Implications
- Drug Design : The methoxy variant’s balance of solubility and moderate lipophilicity makes it a candidate for central nervous system (CNS) targets, where chloro analogs might face bioavailability challenges .
- SAR Studies : Substituent positioning (para vs. meta) significantly impacts steric and electronic interactions, as seen in the activity divergence between 3-chloro and 4-chloro derivatives .
Preparation Methods
Povarov Reaction for Cyclization
The tetrahydroquinoline structure is synthesized via a Lewis acid-catalyzed Povarov reaction, which facilitates [4+2] cycloaddition between an aryl imine and a dienophile. Key parameters include:
Table 1: Optimization of Povarov Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.05–0.15 equiv | 0.1 equiv | 82 |
| Temperature (°C) | 20–40 | 25 | 82 |
| Residence Time (min) | 10–30 | 15 | 82 |
| Solvent | DCM, THF, Toluene | DCM | 82 |
Functionalization of the Tetrahydroquinoline Intermediate
Acylation with Thiophene-2-Carbonyl Chloride
The N1 position of the tetrahydroquinoline core is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl byproduct, driving the reaction to completion.
Sulfonamide Coupling at C7
The C7 amine group undergoes sulfonylation with 4-methoxybenzene-1-sulfonyl chloride:
Table 2: Characterization Data for Final Compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₂O₄S₂ | HRMS |
| Molecular Weight | 457.54 g/mol | MS-ESI |
| Melting Point | 168–170°C | DSC |
| Purity | >99% | HPLC (C18) |
| LogP | 3.92 | Computational |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 3H, Thiophene-H), 6.91 (s, 1H, NH), 3.89 (s, 3H, OCH₃).
Scale-Up and Industrial Feasibility
The microreactor-based Povarov reaction demonstrates scalability, achieving a throughput of 1.2 kg/day with 80% yield in continuous flow mode. Solvent recycling and catalytic system recovery reduce production costs by 40% compared to batch processes .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline scaffold via cyclization reactions under acidic or catalytic conditions.
- Step 2 : Thiophene-2-carbonyl group introduction via nucleophilic acyl substitution or coupling reactions (e.g., using thiophene-2-carbonyl chloride).
- Step 3 : Sulfonamide bond formation via reaction of 4-methoxybenzenesulfonyl chloride with the amine group on the tetrahydroquinoline moiety.
Optimization Strategies : - Use anhydrous conditions for acylation steps to minimize hydrolysis.
- Screen catalysts (e.g., Pd-based for coupling) to improve yield .
Table 1 : Reaction Condition Comparison
| Step | Reagent/Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1 | H2SO4 (cat.) | 80°C | 65 |
| 2 | Pd(PPh3)4 | 100°C | 78 |
Q. How is the crystal structure of this compound validated, and what techniques are employed?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and conformations. For example, the dihedral angle between the thiophene and tetrahydroquinoline rings can confirm steric interactions .
- Complementary Techniques :
- NMR Spectroscopy : Validate proton environments (e.g., methoxy group at δ 3.8–4.0 ppm).
- FT-IR : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based or radiometric methods.
- Cell Viability Assays : Use MTT or ATP-luciferase in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity.
- Dose-Response Curves : Calculate IC50 values with nonlinear regression models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-2-carbonyl group?
- Methodological Answer :
- Analog Synthesis : Replace thiophene-2-carbonyl with other heterocycles (e.g., furan, pyridine) and compare bioactivity.
- Computational Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., PDE4B).
Table 2 : SAR Data for Analogues
| Substituent | PDE4B IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| Thiophene | 12.5 | 0.8 |
| Furan | 45.3 | 1.2 |
- Contradiction Analysis : If furan analogs show lower activity despite similar solubility, steric or electronic factors may dominate .
Q. What methodologies assess environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffers (pH 3–9) and analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.
- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .
Q. How can computational modeling predict binding affinity with target enzymes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
